![molecular formula C16H25BO2S B2726785 2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 909255-87-4](/img/structure/B2726785.png)

2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

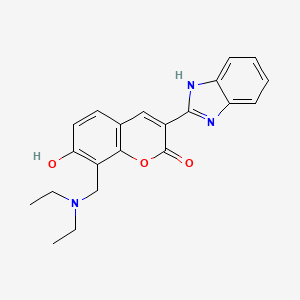

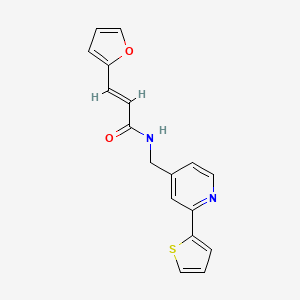

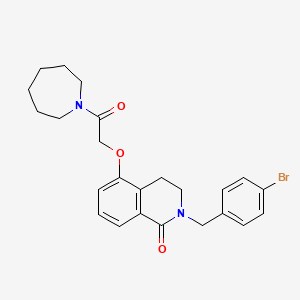

The compound “2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” appears to contain a phenyl ring with a tert-butylsulfanyl group attached, and a 1,3,2-dioxaborolane ring with four methyl groups attached. The tert-butylsulfanyl group is a sulfur-containing group that is often used in organic synthesis due to its stability and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely show the phenyl and 1,3,2-dioxaborolane rings as distinct units, with the tert-butylsulfanyl group attached to the phenyl ring and the methyl groups attached to the 1,3,2-dioxaborolane ring .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would likely be influenced by the presence of the phenyl ring, the tert-butylsulfanyl group, and the 1,3,2-dioxaborolane ring. The phenyl ring can participate in various aromatic substitution reactions, while the sulfur in the tert-butylsulfanyl group can act as a nucleophile. The boron in the 1,3,2-dioxaborolane ring can also participate in various organoboron reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butylsulfanyl group could increase its lipophilicity, while the 1,3,2-dioxaborolane ring could potentially make it more reactive .科学的研究の応用

Electrochemical Properties and Reactions

Research into sulfur-containing organoboron compounds, such as 2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, has highlighted their unique electrochemical properties. These compounds exhibit a significantly lower oxidation potential compared to their organoborane counterparts. Studies utilizing cyclic voltammetry measurements have uncovered the β-effect of organoborate, showcasing its potential in electrochemically driven synthetic processes. The ability to undergo anodic substitution reactions in the presence of nucleophiles to yield selectively substituted products demonstrates its utility in electrochemical applications (Tanigawa et al., 2016).

Synthesis and Molecular Structure

The compound's structural characteristics have been elucidated through synthesis and X-ray diffraction studies. For instance, derivatives of dioxaborolane have been synthesized and characterized, providing insights into their molecular geometry and potential for further chemical modifications. These studies contribute to our understanding of how the structural attributes of these compounds affect their reactivity and stability (Coombs et al., 2006).

Enhanced Brightness Emission-Tuned Nanoparticles

In the field of materials science, derivatives of tetramethyl-[1,3,2]dioxaborolane have been utilized to create heterodifunctional polyfluorenes. These polyfluorenes, when used to form nanoparticles, exhibit high fluorescence emission quantum yields. This application is particularly relevant in the development of fluorescent materials for bioimaging and sensing technologies, where the brightness and tunability of emission wavelengths are critical (Fischer et al., 2013).

Polymer Synthesis

The compound has also been employed in the synthesis of polymers. For example, catalyst-transfer Suzuki-Miyaura coupling polymerization of related monomers has led to the production of polymers with narrow molecular weight distributions and high regioregularity. These polymers have applications in organic electronics, such as in the fabrication of solar cells and light-emitting diodes, due to their conductive and luminescent properties (Yokozawa et al., 2011).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(4-tert-butylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO2S/c1-14(2,3)20-13-10-8-12(9-11-13)17-18-15(4,5)16(6,7)19-17/h8-11H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOAPXNKARMOWAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Tert-butylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2726704.png)

![2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2726705.png)

![4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2726708.png)

![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2726721.png)